molecular formula C19H19FN4O B11186703 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

Cat. No.: B11186703
M. Wt: 338.4 g/mol
InChI Key: MRVUXANCKGBBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol features a quinazolin-4-ol core substituted at the 2-position with a methyl-linked piperazine ring bearing a 2-fluorophenyl group. Quinazoline derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition and CNS receptor modulation . The piperazine moiety enhances solubility and bioavailability, while the fluorine atom at the phenyl ring’s 2-position may influence steric and electronic interactions with target receptors.

Characterization typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography (e.g., SHELX programs, ORTEP-3) .

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H19FN4O/c20-15-6-2-4-8-17(15)24-11-9-23(10-12-24)13-18-21-16-7-3-1-5-14(16)19(25)22-18/h1-8H,9-13H2,(H,21,22,25)

InChI Key

MRVUXANCKGBBBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a quinazolinone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂/Pd, and bases like NaOCH₃. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazolinone derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds similar to 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol exhibit significant anticancer properties.

  • Mechanisms of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation. For instance, quinazoline derivatives have been shown to inhibit sirtuins, which are implicated in cancer progression and cellular aging .
  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds display IC50 values ranging from 0.0140.014 to 5.87μg/mL5.87\,\mu g/mL against various cancer cell lines, indicating moderate to high efficacy against tumors .

Data Summary Table for Anticancer Activity

PropertyValue
IC50 (Anticancer Activity)0.014 - 5.87 µg/mL
Target Cell LinesA-549 (lung carcinoma)
MechanismSirtuin inhibition

Neuropharmacological Effects

The presence of the piperazine ring in the structure of this compound suggests potential neuropharmacological applications.

  • Dopaminergic Activity : Piperazine derivatives are known to interact with dopamine receptors, which can be beneficial in treating neurological disorders such as schizophrenia and depression .
  • Potential for Drug Development : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology.

Antimicrobial Properties

Research has also explored the antimicrobial potential of quinazoline derivatives.

  • Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The structural modifications can enhance antibacterial activity .

Data Summary Table for Antimicrobial Activity

PropertyValue
Target PathogensGram-positive & Gram-negative bacteria
MechanismDisruption of bacterial cell wall synthesis

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

  • Analog Synthesis : Studies on analogs of this compound have provided insights into how modifications can enhance biological activity or selectivity towards specific targets .

Mechanism of Action

The mechanism of action of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of nucleoside transporters, leading to altered cellular uptake of nucleosides .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its quinazolin-4-ol core combined with a 2-fluorophenyl-piperazine substituent. Below is a comparison with key analogs from the evidence:

Compound Name / ID Core Structure Piperazine Substituent Fluorine Position Additional Features Reference
Target Compound Quinazolin-4-ol 2-Fluorophenyl-methyl 2-fluoro Hydroxyl group at C4 N/A
C4 () Quinoline-4-carbonyl 4-Fluorophenyl-carbonyl 4-fluoro Ester group (methyl benzoate)
Compound 8 () Pyrazolo[1,5-a]pyrimidine 3-Fluorophenyl-methyl 3-fluoro Morpholine, benzimidazole
Compound Thiazolo-triazole 2-Fluorophenyl-methyl 2-fluoro Furan, methylphenyl

Key Observations :

  • Core Heterocycle: The quinazolin-4-ol core distinguishes the target compound from quinolines () or pyrazolo-pyrimidines ().
  • Fluorine Position : The 2-fluorophenyl group in the target compound and ’s analog contrasts with the 4-fluoro substitution in ’s C3. The 2-fluoro substituent may reduce steric hindrance compared to para-substituted analogs, improving receptor binding .
  • Piperazine Linkage : The methyl bridge in the target compound differs from carbonyl-linked piperazines (e.g., C1–C7 in ), which may alter conformational flexibility and pharmacokinetics .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Receptor Affinity : Piperazine-fluorophenyl motifs (e.g., ) are common in serotonin/dopamine receptor ligands. The 2-fluoro substitution may confer selectivity over 4-fluoro analogs .

Biological Activity

The compound 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22FN3O
  • Molecular Weight : 329.39 g/mol
  • CAS Number : Not available in the current literature.

The structure of this compound features a quinazolinone core linked to a piperazine moiety through a fluorophenyl group, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of cholinesterase enzymes, which are important in the treatment of neurodegenerative diseases such as Alzheimer's disease. Modifications in similar compounds have enhanced their inhibitory activity against butyrylcholinesterase (BChE) significantly.
  • Receptor Binding :
    • The presence of the fluorine atom enhances lipophilicity and stability, potentially increasing binding affinity to neurotransmitter receptors involved in various physiological processes.
  • Nucleoside Transporters :
    • Analogues of this compound have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs), with some showing selectivity towards ENT2 over ENT1, which is relevant for chemotherapy applications .

Biological Activity and Case Studies

The following table summarizes key findings from studies investigating the biological activity of this compound and its analogues:

Study ReferenceBiological ActivityIC50 ValuesNotes
Cholinesterase InhibitionNot specifiedPotential application in Alzheimer's disease treatment
ENT InhibitionSelectivity for ENT2Implications for nucleoside metabolism in cancer therapy
Cytotoxicity against cancer cell linesIC50 values ranging from 2.44 to 9.43 μMIndicates potential as an anticancer agent

Case Study: Cytotoxicity Assessment

In a recent study, quinazoline derivatives were synthesized and tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation. The structure-activity relationship revealed that specific substitutions on the quinazoline ring could enhance binding affinity and biological activity, suggesting avenues for further optimization in drug design .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and quinazoline moieties can significantly influence the biological activity:

  • Fluorine Substitution : Enhances lipophilicity and receptor binding.
  • Piperazine Variants : Different piperazine substitutions affect enzyme inhibition potency.

These insights are critical for guiding future research aimed at optimizing the pharmacological profile of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol and its derivatives?

Microwave-assisted synthesis is a modern, efficient method for constructing heterocyclic scaffolds like quinazolin-4-ol. For example, microwave irradiation reduces reaction times and improves yields in Mannich base derivatives, as demonstrated for structurally related compounds (e.g., 91% yield for triazolone derivatives) . Traditional methods include nucleophilic substitution reactions between piperazine derivatives and halogenated quinazoline intermediates, with purification via column chromatography .

Q. What analytical techniques are used to confirm the structure of this compound?

  • Spectroscopy : FT-IR confirms functional groups (e.g., C=O at 1,708 cm⁻¹, C=N at 1,595 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., piperazine methylene protons at δ ~3.5 ppm) .
  • Mass spectrometry : LC/ESI-MS provides molecular ion peaks (e.g., m/z = 486.02 [M+1] for related piperazine-quinoline hybrids) .

Q. What biological targets or activities are associated with this compound?

Piperazine-quinazoline hybrids are studied for antifungal and antitumor potential. For example:

  • Antifungal activity : Triazole-piperazine derivatives show inhibitory effects against Candida albicans via CYP51 enzyme targeting .
  • Antitumor activity : Pyrazolo-pyrimidine analogs exhibit cytotoxicity by modulating kinase pathways .

Q. How is the purity of this compound assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Elemental analysis (C, H, N) validates stoichiometric ratios (e.g., ±0.4% deviation) .

Advanced Research Questions

Q. How can conformational analysis of the piperazine ring inform pharmacological activity?

The Cremer-Pople puckering coordinates quantify non-planar conformations of six-membered rings. For example, amplitude (θ) and phase angle (φ) parameters derived from X-ray data reveal chair or boat conformations, which influence receptor binding . Molecular dynamics simulations further predict dominant conformers in solution .

Q. What crystallographic refinement strategies resolve structural ambiguities in derivatives of this compound?

  • SHELXL : Utilizes least-squares refinement against high-resolution X-ray data. Key metrics include R₁ < 0.05 for 2θ > 25° and hydrogen-bond restraints for disordered moieties .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters (e.g., anisotropic ADPs for fluorophenyl groups) .

Q. How do substituent variations on the piperazine or quinazoline moieties affect structure-activity relationships (SAR)?

  • Piperazine substituents : Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance metabolic stability by reducing CYP450 oxidation .
  • Quinazoline modifications : Hydroxyl groups at C4 improve solubility but may reduce blood-brain barrier penetration .

Q. What in vitro assays evaluate metabolic stability for this compound?

  • Microsomal stability : Incubation with rat liver microsomes (RLM) and NADPH, followed by LC-MS quantification of parent compound depletion (e.g., t₁/₂ < 30 min suggests rapid clearance) .
  • CYP inhibition : Fluorescence-based assays measure IC₅₀ values for CYP3A4/2D6 isoforms .

Q. How does polymorphism impact the physicochemical properties of this compound?

X-ray powder diffraction (XRPD) identifies polymorphic forms. For example, a triclinic crystal system (P1 space group) with a = 8.9168 Å, b = 10.7106 Å may exhibit higher solubility than monoclinic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.